4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid
Overview
Description
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid is an organic compound with the molecular formula C20H12N2O4S and a molecular weight of 376.39 g/mol . This compound features a benzo[c][1,2,5]thiadiazole core with benzoic acid groups at the 4 and 7 positions. It is known for its applications in the development of metal-organic frameworks (MOFs) and its use as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid typically involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with 4-carboxyphenylboronic acid under Suzuki-Miyaura cross-coupling conditions . The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF) at elevated temperatures (around 150°C) for 24 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid involves its ability to act as a ligand, forming coordination complexes with metal ions. These complexes can exhibit unique properties such as fluorescence, which can be harnessed for sensing applications. The compound’s thiadiazole core and benzoic acid groups facilitate interactions with various molecular targets, enabling its use in diverse applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Similar structure but with aldehyde groups instead of carboxylic acid groups.
4,7-Bis(4-carboxyphenyl)-2,1,3-benzothiadiazole: Another derivative with carboxylic acid groups at different positions.
Uniqueness
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. Its ability to form stable coordination complexes and its fluorescent properties make it particularly valuable in scientific research and industrial applications .
Properties
IUPAC Name |
4-[4-(4-carboxyphenyl)-2,1,3-benzothiadiazol-7-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4S/c23-19(24)13-5-1-11(2-6-13)15-9-10-16(18-17(15)21-27-22-18)12-3-7-14(8-4-12)20(25)26/h1-10H,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZMJLKGOXHSDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C3=NSN=C23)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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